Spiculoic acid A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

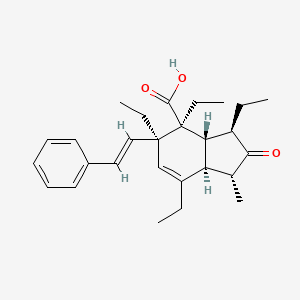

Spiculoic acid A is a carbobicyclic compound that is 2,3,3a,4,5,7a-hexahydro-1H-indene substituted by ethyl groups at positions 3, 4, 5 and 7, a methyl group at position 1, an oxo group at position 2, a 2-phenylethenyl group at position 5 and a carboxy group at position 4 (the 1R,3R,3aS,4S,5R,7aS stereoisomer). Isolated from Plakortis angulospiculatus, it exhibits cytotoxicity against human breast cancer MCF-7 cells. It has a role as a metabolite and an antineoplastic agent. It is a carbobicyclic compound, a cyclic ketone, an oxo monocarboxylic acid and a member of styrenes.

Applications De Recherche Scientifique

Chemical Structure and Isolation

Spiculoic acid A possesses a unique spiculane carbon skeleton, which is characteristic of certain polyketides. The compound was first identified in 2004 by Huang et al., who detailed its isolation and structural elucidation through spectroscopic methods. The biogenetic pathway of this compound involves the incorporation of four butyrate units and a Diels-Alderase catalyzed intramolecular cycloaddition reaction .

Anticancer Activity

Cytotoxicity Studies:

this compound has demonstrated significant in vitro cytotoxicity against human breast cancer MCF-7 cells, making it a candidate for further investigation in cancer therapeutics. The mechanism of action appears to involve disruption of cellular processes critical for cancer cell survival .

Table 1: Cytotoxicity of this compound

Other Biological Activities

Beyond its anticancer properties, this compound may possess additional therapeutic potentials:

- Antimicrobial Activity: Preliminary studies indicate that polyketides can exhibit antimicrobial properties, suggesting that this compound might also be effective against various pathogens.

- Anti-inflammatory Effects: Some polyketides have been shown to modulate inflammatory responses, which could position this compound as a candidate for treating inflammatory diseases.

Total Synthesis

The total synthesis of this compound has been achieved by several research groups, which is crucial for producing sufficient quantities for biological testing and understanding its structure-function relationships. Notable efforts include those by Baldwin et al., who utilized a Diels-Alder reaction strategy to construct the compound efficiently .

Table 2: Total Synthesis Approaches

Analyse Des Réactions Chimiques

Biomimetic Diels-Alder Reaction in Core Skeleton Construction

The Baldwin group pioneered a biomimetic synthesis using an intramolecular Diels-Alder (IMDA) reaction to assemble the tetrahydroindan-2-one core. Starting from a linear aldehyde precursor, a Wittig olefination generated the (E,E,E)-configured triene-aldehyde substrate. Heating this substrate at 100°C induced a spontaneous IMDA reaction, forming two contiguous quaternary stereocenters with high stereocontrol .

Key Reaction Data:

| Parameter | Details |

|---|---|

| Substrate | (E,E,E)-Triene-aldehyde |

| Conditions | 100°C, neat, 12 hours |

| Yield | Quantitative (no isolation) |

| Stereochemical Outcome | cis-Decalinsystem established |

This reaction mirrored the proposed biosynthetic pathway, enabling efficient construction of the carbocyclic skeleton in fewer than 10 steps .

Stereochemical Reassignment via Intramolecular Diels-Alder Reaction

-

Mehta and Kundu’s Structure : Proposed trans-decalin system based on NOE data .

-

Corrected Structure (Baldwin) : cis-Decalinsystem confirmed via X-ray crystallography and comparative optical rotation ([α]D = +15.8° for synthetic vs. -15.6° for natural product) .

The revised stereochemistry underscored the necessity of rigorous spectroscopic validation in polycyclic systems.

Challenges in Stereochemical Control

The synthesis of this compound highlights persistent challenges in stereochemical management:

-

NOE Misinterpretations : Mehta and Kundu’s reliance on ambiguous NOE correlations led to incorrect trans-decalin assignments .

-

Optical Rotation Discrepancies : Baldwin’s synthesis of the enantiomer ([α]D = +15.8°) confirmed the natural product’s absolute configuration .

These studies collectively demonstrate the critical role of Diels-Alder reactivity and stereoelectronic effects in constructing complex polyketide architectures.

Propriétés

Formule moléculaire |

C27H36O3 |

|---|---|

Poids moléculaire |

408.6 g/mol |

Nom IUPAC |

(1R,3R,3aS,4S,5R,7aS)-3,4,5,7-tetraethyl-1-methyl-2-oxo-5-[(E)-2-phenylethenyl]-1,3,3a,7a-tetrahydroindene-4-carboxylic acid |

InChI |

InChI=1S/C27H36O3/c1-6-20-17-26(8-3,16-15-19-13-11-10-12-14-19)27(9-4,25(29)30)23-21(7-2)24(28)18(5)22(20)23/h10-18,21-23H,6-9H2,1-5H3,(H,29,30)/b16-15+/t18-,21-,22+,23-,26-,27-/m1/s1 |

Clé InChI |

ALLQJQBDLUMIQH-UOVLAWSHSA-N |

SMILES isomérique |

CC[C@@H]1[C@@H]2[C@@H]([C@H](C1=O)C)C(=C[C@@]([C@@]2(CC)C(=O)O)(CC)/C=C/C3=CC=CC=C3)CC |

SMILES canonique |

CCC1C2C(C(C1=O)C)C(=CC(C2(CC)C(=O)O)(CC)C=CC3=CC=CC=C3)CC |

Synonymes |

spiculoic acid A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.